N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride is a chemical compound with the molecular formula C19H25NO4.ClH and a molecular weight of 367.87 g/mol . This compound is known for its unique structure, which includes multiple methoxy groups attached to a benzene ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride typically involves the reaction of 2,3-dimethoxybenzyl chloride with 3,4-dimethoxyphenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This interaction can modulate various physiological processes, including mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of other compounds.
2,3-Dimethoxybenzyl chloride: A precursor in the synthesis of various organic molecules.
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride is unique due to its specific combination of methoxy groups and its potential biological activity. This makes it a valuable compound for research in multiple scientific fields.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4.ClH/c1-21-16-9-8-14(12-18(16)23-3)10-11-20-13-15-6-5-7-17(22-2)19(15)24-4;/h5-9,12,20H,10-11,13H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBYFEZECXUDFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657743 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102321-59-5 |
Source
|
Record name | 2-(3,4-Dimethoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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